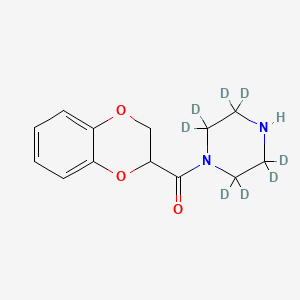

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Description

Historical Context of Deuterated Heterocyclic Compounds

Deuterated heterocyclic compounds emerged as critical tools in chemical research following Harold Urey’s 1931 discovery of deuterium. Early applications focused on isotopic labeling for mechanistic studies, leveraging the kinetic isotope effect to probe reaction pathways. By the 1970s, patents for deuterated pharmaceuticals highlighted their potential to modulate metabolic stability, exemplified by deuterated fluoroalanine derivatives. Advances in catalysis, such as ruthenium-mediated hydrogen-deuterium exchange (2015–2025), enabled selective deuteration of complex scaffolds like N-heterocyclic carbenes.

The development of continuous-flow technologies (2025) further revolutionized deuteration, achieving >95% isotopic purity in heterocycles such as piperazines and purines. These innovations addressed longstanding challenges in regioselectivity, particularly for bioactive molecules with multiple reactive sites.

Position of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 in Chemical Research

This compound represents a specialized deuterated analog within the piperazine-benzodioxane structural class. Its synthesis typically involves late-stage deuterium incorporation via catalytic H/D exchange or precursor functionalization. The compound’s primary utility lies in:

Recent applications include its role as a reference standard in quantitative mass spectrometry, particularly for pharmacokinetic analyses of deuterated pharmaceuticals.

Significance in Isotope-Labeled Compound Libraries

This deuterated piperazine derivative occupies a niche in isotope-labeled libraries due to:

Its benzodioxane moiety enhances π-stacking interactions, making it valuable for probing aromatic systems in drug-receptor complexes.

Relationship to Parent Non-Deuterated Compound

The non-deuterated parent, 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine (CAS 70918-00-2), shares identical core structural features but lacks isotopic labeling. Key differences include:

Deuteration at the piperazine ring’s α-positions reduces metabolic oxidation rates, a principle leveraged in developing deuterated analogs of doxazosin and related adrenoceptor antagonists.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPDJNTYCSBJZ-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carboxylic Acid Chloride

The non-deuterated parent compound, 1-(1,4-benzodioxane-2-carbonyl)piperazine, is synthesized through a nucleophilic acyl substitution reaction. The benzodioxane-2-carbonyl chloride intermediate is prepared by treating 1,4-benzodioxane-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. The resulting acid chloride is then reacted with piperazine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Scheme:

The product is purified via recrystallization from methanol or ethanol, yielding a white to light-yellow powder with a melting point of 103–107°C.

Deuterium Incorporation Strategies

Use of Deuterated Starting Materials

The deuterated analog, 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8, is synthesized by substituting piperazine with its perdeuterated counterpart (piperazine-d8). Piperazine-d8, commercially available, contains deuterium at all eight hydrogen positions on the piperazine ring. The reaction follows the same amide bond formation protocol as the non-deuterated compound:

Key Steps:

-

Preparation of Benzodioxane Carbonyl Chloride: As described in Section 1.1.

-

Coupling with Piperazine-d8: The carbonyl chloride is reacted with piperazine-d8 in anhydrous DCM, with TEA as a base. The reaction is stirred at room temperature for 12–24 hours.

-

Purification: The crude product is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and purified via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Molecular Formula:

Boc-Protected Intermediate Route

A Boc-protected intermediate, 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 (CAS 1189968-99-7), is utilized in multi-step syntheses. This approach protects the secondary amine of piperazine-d8 during subsequent reactions:

Synthesis Steps:

-

Protection: Piperazine-d8 is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form 1-Boc-piperazine-d8.

-

Coupling: The Boc-protected piperazine-d8 is reacted with benzodioxane carbonyl chloride as in Section 2.1.

-

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in DCM to yield the final product.

Advantages:

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Purity Assessment

-

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) shows ≥95% purity for the deuterated compound.

Challenges in Deuterated Synthesis

Isotopic Purity

Ensuring >99% deuterium incorporation requires stringent control over:

Cost and Availability

Comparative Data

Industrial-Scale Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Activities

Research has indicated that compounds similar to 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 exhibit potential antidepressant and anxiolytic effects. The benzodioxan structure is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of this compound can modulate serotonergic neurotransmission, making them candidates for further development in treating mood disorders .

Case Study Example

A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed significant binding affinity to serotonin receptors and improved behavioral outcomes in animal models of depression . This suggests that this compound could be explored as a lead compound for developing new antidepressants.

Pharmacology

Pharmacokinetic Studies

The deuterated form of the compound allows for enhanced pharmacokinetic studies due to the unique properties of deuterium. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, which can be advantageous in studying drug metabolism and efficacy .

Case Study Example

In a pharmacokinetic study involving deuterated analogs of piperazine derivatives, researchers observed a prolonged half-life and altered clearance rates in vivo compared to non-deuterated versions. This highlights the potential of using this compound for understanding drug behavior in biological systems .

Analytical Chemistry

Use as a Reference Standard

Due to its stable isotope labeling with deuterium, this compound serves as an excellent internal standard in mass spectrometry and NMR studies. Its unique mass signature allows for precise quantification of related compounds in complex mixtures .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant research | Potential for novel therapeutic agents |

| Pharmacology | Metabolic studies | Insight into drug metabolism |

| Analytical Chemistry | Mass spectrometry reference standard | Enhanced accuracy in quantification |

Mechanism of Action

The mechanism of action of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets. As a piperazine derivative, it is known to inhibit human acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The deuterium atoms in the compound may also influence its metabolic stability and interaction with biological targets.

Comparison with Similar Compounds

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine

- Molecular Weight : 248.28 g/mol .

- Key Applications : Intermediate in synthesizing antihypertensive agents like doxazosin .

- Biological Activity: Exhibits α₁-adrenoceptor antagonism (pA₂ > 6.00 in functional assays) .

Analogues with Modified Piperazine Substituents

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q)

1-(1,4-Benzodioxan-2-ylcarbonyl)-4-aryloxyalkylpiperazine Derivatives

MKC-242 (Serotonin 1A Receptor Agonist)

- Structure : Incorporates a 1,4-benzodioxan moiety linked to a benzodioxole-piperazine scaffold.

- Activity : Potent anxiolytic and antidepressant effects (ED₅₀ = 0.0625–0.25 mg/kg in rats) via serotonin 1A receptor activation .

Deuterated Analogues in Pharmacokinetic Studies

1-(2-Pyrimidinyl)-piperazine-d8 (1-PP-d8)

- Use : Internal standard for quantifying buspirone metabolites in plasma LC-MS/MS assays .

- Comparison : Unlike 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8, 1-PP-d8 lacks the benzodioxan ring, limiting its structural overlap with antihypertensive agents.

Therapeutic Derivatives

Doxazosin Mesylate

- Structure : Contains the 1,4-benzodioxan-2-ylcarbonylpiperazine moiety linked to a quinazoline group.

- Activity: Selective α₁-blocker for hypertension (IC₅₀ = 0.1 nM for α₁-adrenoceptors) .

- Key Advantage: Clinical efficacy in lowering blood pressure, unlike the non-therapeutic parent compound.

Piperazine Derivatives with Anti-Inflammatory Activity

- Example : Compound 6a (methoxy-substituted arylpiperazine).

- Activity : 58% inhibition of xylene-induced edema in mice at 20 mg/kg, demonstrating superior anti-inflammatory effects compared to the parent compound .

Structural and Functional Data Tables

Table 1. Molecular and Pharmacological Comparison

Biological Activity

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated derivative of piperazine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8D8N2O3

- Molecular Weight : 228.31 g/mol

- CAS Number : 1006717-20-9

- Structure : The compound features a piperazine ring substituted with a 1,4-benzodioxan carbonyl group, which is essential for its biological activity.

The mechanism by which this compound exerts its effects is primarily linked to its interaction with neurotransmitter systems. Similar compounds have shown inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may enhance the levels of these neurotransmitters in the brain, potentially leading to antidepressant effects.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxane compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains. The presence of the piperazine moiety enhances this activity by facilitating interaction with microbial cell membranes.

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.

Antifilarial Activity

A related compound containing a similar piperazine structure demonstrated macrofilaricidal and microfilaricidal activities against filarial worms in animal models. This suggests potential applications in treating parasitic infections, although specific studies on this compound are still needed to confirm similar efficacy.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of benzodioxane derivatives:

-

Antimicrobial Testing :

- Various derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Antioxidant Activity :

- The compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, yielding an IC50 value indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.

-

Antifilarial Efficacy :

- In preliminary tests on rodent models infected with Brugia malayi, derivatives exhibited up to 53% adulticidal activity at a dosage of 300 mg/kg over five days.

Summary Table of Biological Activities

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete substitution on the piperazine nitrogen .

- Temperature : Reactions often proceed at 0–25°C to minimize side products like over-acylation .

Which analytical and spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Basic Research Question

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (336.43 g/mol for non-deuterated form) and isotopic purity (d8 labeling) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for pharmacological studies) using reverse-phase columns (C18) and UV detection .

Validation : Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .

How does structural modification of the piperazine core influence biological activity, such as antiplatelet or cytotoxic effects?

Advanced Research Question

- Antiplatelet Activity : Substitution at the piperazine nitrogen (e.g., benzodioxan-carbonyl groups) enhances steric bulk, potentially modulating platelet aggregation pathways. Beta-cyclodextran inclusion in analogs reduces toxicity but may lower activity due to hindered target binding .

- Cytotoxicity : Electron-withdrawing groups (e.g., chloroacetyl) on the piperazine scaffold increase reactivity with cellular nucleophiles, triggering apoptosis in cancer cells via ROS generation .

Q. Methodological Insight :

- SAR Studies : Systematic variation of substituents (e.g., benzoyl vs. cinnamoyl) combined with in vitro assays (e.g., platelet-rich plasma tests) identifies critical pharmacophores .

What role does this compound play in CO₂ capture systems, and how do operational parameters affect its efficacy?

Advanced Research Question

- Mechanism : Acts as a promoter in potassium carbonate (K₂CO₃)-based solvents, accelerating CO₂ absorption via carbamate formation. The deuterated form (d8) may stabilize intermediates in isotopic tracer studies .

- Optimization Parameters :

Contradictions : Some studies report piperazine volatility under high temperatures, necessitating co-solvents (e.g., nanoparticles) to stabilize the system .

How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?

Advanced Research Question

Common discrepancies arise from:

Q. Resolution Strategies :

Meta-Analysis : Cross-reference datasets using standardized assays (e.g., OECD guidelines).

Computational Modeling : Molecular docking (AutoDock) and MD simulations predict binding modes to reconcile in vitro/in vivo disparities .

What are the degradation pathways of this compound under oxidative or environmental conditions?

Advanced Research Question

- Oxidative Degradation : In peroxymonosulfate (PMS) systems, the piperazine ring undergoes cleavage via reactive oxygen species (ROS), producing intermediates like ethylene diamine and benzodioxan fragments .

- Hydrolytic Stability : The chloroacetyl group is prone to hydrolysis under basic conditions, forming carboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.